molecular formula C21H20FNO4S2 B2646392 5-(((2-fluorobenzyl)sulfonyl)methyl)-N-(4-(methylthio)benzyl)furan-2-carboxamide CAS No. 1448077-42-6

5-(((2-fluorobenzyl)sulfonyl)methyl)-N-(4-(methylthio)benzyl)furan-2-carboxamide

Cat. No.: B2646392
CAS No.: 1448077-42-6
M. Wt: 433.51
InChI Key: BFGRCENRNPIVQO-UHFFFAOYSA-N
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Description

5-(((2-fluorobenzyl)sulfonyl)methyl)-N-(4-(methylthio)benzyl)furan-2-carboxamide is a synthetic organic compound characterized by its complex molecular structure. This compound features a furan ring, a sulfonyl group, and various benzyl and methylthio substituents, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((2-fluorobenzyl)sulfonyl)methyl)-N-(4-(methylthio)benzyl)furan-2-carboxamide typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,4-dicarbonyl compounds.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, often using sulfonyl chlorides in the presence of a base like pyridine.

    Attachment of the 2-Fluorobenzyl Group: This step involves a nucleophilic substitution reaction where the 2-fluorobenzyl group is attached to the sulfonyl group.

    Formation of the Carboxamide: The carboxamide group is formed through an amidation reaction, typically using an amine and a carboxylic acid derivative.

    Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct positioning of all substituents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and methylthio groups, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The benzyl groups can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents or nucleophiles like sodium azide or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules, serving as an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Biology

Biologically, it may be studied for its potential interactions with enzymes or receptors, providing insights into its bioactivity and potential therapeutic uses.

Medicine

In medicine, the compound could be investigated for its pharmacological properties, including its potential as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry

Industrially, it might be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-(((2-fluorobenzyl)sulfonyl)methyl)-N-(4-(methylthio)benzyl)furan-2-carboxamide would depend on its specific interactions with biological targets. It could interact with enzymes or receptors, modulating their activity through binding to active sites or allosteric sites. The pathways involved might include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 5-(((2-chlorobenzyl)sulfonyl)methyl)-N-(4-(methylthio)benzyl)furan-2-carboxamide
  • 5-(((2-bromobenzyl)sulfonyl)methyl)-N-(4-(methylthio)benzyl)furan-2-carboxamide

Uniqueness

Compared to similar compounds, 5-(((2-fluorobenzyl)sulfonyl)methyl)-N-(4-(methylthio)benzyl)furan-2-carboxamide may exhibit unique properties due to the presence of the fluorine atom, which can influence its reactivity, stability, and biological activity. Fluorine atoms often enhance the metabolic stability and bioavailability of compounds, making this particular molecule potentially more effective in its applications.

Properties

IUPAC Name

5-[(2-fluorophenyl)methylsulfonylmethyl]-N-[(4-methylsulfanylphenyl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FNO4S2/c1-28-18-9-6-15(7-10-18)12-23-21(24)20-11-8-17(27-20)14-29(25,26)13-16-4-2-3-5-19(16)22/h2-11H,12-14H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFGRCENRNPIVQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CNC(=O)C2=CC=C(O2)CS(=O)(=O)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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